![molecular formula C12H6ClFO B12994635 2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
2-Chloro-4-fluorodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-fluorodibenzo[b,d]furan is a heterocyclic aromatic compound that belongs to the dibenzofuran family. This compound is characterized by the presence of chlorine and fluorine atoms attached to the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method includes the use of 2-chlorodibenzofuran as a starting material, which undergoes a fluorination reaction to introduce the fluorine atom at the desired position. The reaction conditions often involve the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled temperatures and inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of 2-methoxy-4-fluorodibenzo[b,d]furan.
Oxidation: Formation of 2-chloro-4-fluoroquinone.
Reduction: Formation of 2-chloro-4-fluorodihydroxybenzofuran.
Scientific Research Applications
2-Chloro-4-fluorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorodibenzo[b,d]furan depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved can vary based on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-fluorodibenzo[b,d]furan
- 2-Chloro-3-fluorodibenzo[b,d]furan
- 2-Chloro-4-bromodibenzo[b,d]furan
Uniqueness
2-Chloro-4-fluorodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and stability compared to other dibenzofuran derivatives. This makes it particularly valuable in applications requiring high-performance materials and specific biological activities .
Properties
Molecular Formula |
C12H6ClFO |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
2-chloro-4-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H |
InChI Key |
CMHIRUJKVIRABI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (1R,2R,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12994557.png)
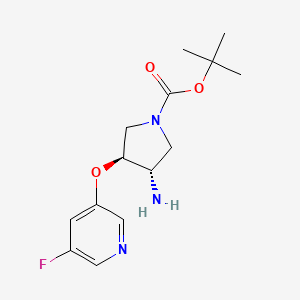
![4-(Methylthio)benzo[d]isoxazol-3-amine](/img/structure/B12994585.png)
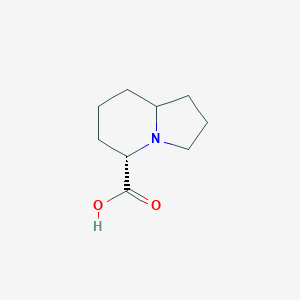
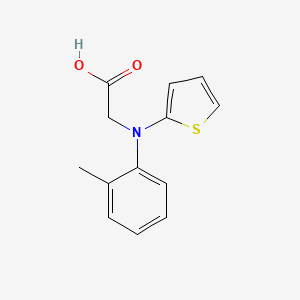
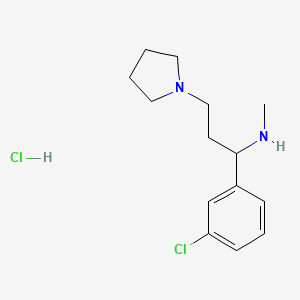
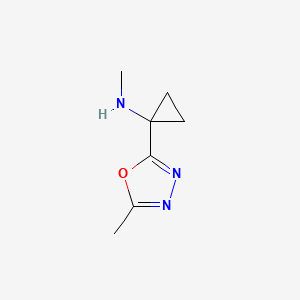
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
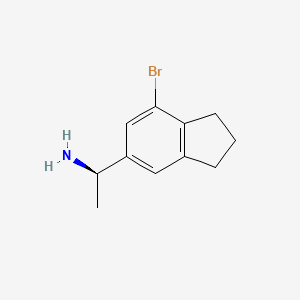
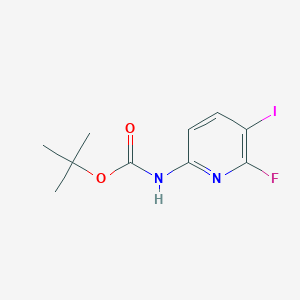
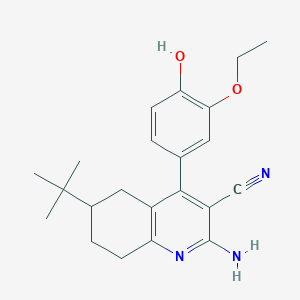
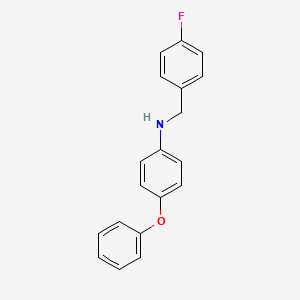
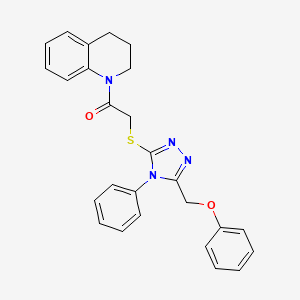
![7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B12994655.png)
